![molecular formula C9H7F2N3O2 B1299840 7-(Difluormethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-carbonsäure CAS No. 438218-14-5](/img/structure/B1299840.png)
7-(Difluormethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-carbonsäure
Übersicht
Beschreibung
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluoromethyl group, which enhances its biological activity and stability.
Wissenschaftliche Forschungsanwendungen
Inhibition of Phosphodiesterase Enzymes
One of the primary applications of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is its role as a phosphodiesterase (PDE) inhibitor. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit PDE2A, which is implicated in various neurological conditions. The structure–activity relationship (SAR) studies indicate that modifications at the 5 and 6 positions of the pyrazolo[1,5-a]pyrimidine core can significantly enhance inhibitory potency against PDE2A, making these compounds promising candidates for treating cognitive impairments and other disorders related to cyclic nucleotide signaling .
Potential Treatment for Cognitive Disorders
The ability of this compound to penetrate the blood-brain barrier and selectively inhibit PDE2A suggests its potential use in treating cognitive disorders such as Alzheimer's disease. Preclinical models have demonstrated that compounds within this class can improve cognitive function by enhancing cyclic AMP levels in the brain, which are often reduced in neurodegenerative diseases .
Study on Structure-Activity Relationship (SAR)
A significant study published in the Chemical and Pharmaceutical Bulletin detailed the SAR of pyrazolo[1,5-a]pyrimidine derivatives, including 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The findings indicated that introducing a methyl group at the 6-position resulted in a substantial increase in PDE2A inhibitory activity—up to 13-fold compared to non-substituted analogs .
X-ray Crystallography Insights
An X-ray crystallography study provided insights into how these compounds bind to the PDE2A active site. This research revealed that certain substitutions could optimize binding affinity and selectivity, paving the way for more effective drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired compound . The use of trifluoroacetic acid can result in the formation of isomeric compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
5-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in the position of the difluoromethyl group.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound is another derivative with a phenyl group, showcasing different biological activities.
Uniqueness: 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the difluoromethyl group enhances its metabolic stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Biologische Aktivität
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.
- Molecular Formula : C₉H₇F₂N₃O₂
- Molecular Weight : 227.168 g/mol
- CAS Number : 438218-14-5
- Purity : Typically ≥95% in commercial preparations
Anticancer Properties
Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. Specifically, 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been reported to act as an inhibitor of 11β-HSD1, an enzyme implicated in glucocorticoid metabolism and cancer progression .
- Case Study : In a study assessing the compound's activity against breast cancer cell lines (MCF-7, MDA-MB453), it demonstrated an IC₅₀ value of approximately 29.1 µM, indicating moderate efficacy compared to established chemotherapeutics .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | MCF-7 | 29.1 |
Control (YM155) | MCF-7 | <10 |
Control (Menadione) | MCF-7 | <15 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo-pyrimidine derivatives are known to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : A study highlighted that derivatives similar to 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid showed promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has been explored through various assays against pathogenic bacteria and fungi.
- Efficacy Data : The compound exhibited moderate antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported around 0.21 µM for some derivatives .
Microorganism | MIC (µM) |
---|---|
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.25 |
Eigenschaften
IUPAC Name |
7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h2-3,7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIJNWNMCIXAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357084 | |
Record name | 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438218-14-5 | |
Record name | 7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438218-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 438218-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.